molecular formula C17H15ClN2O4 B2876559 N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide CAS No. 428823-80-7

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide

Cat. No. B2876559
CAS RN: 428823-80-7
M. Wt: 346.77
InChI Key: PPXOQXIXZURWOP-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, also known as MDMA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MDMA is a member of the phenethylamine family and is structurally similar to both amphetamines and hallucinogens. In

Scientific Research Applications

Synthetic Chemistry and Biological Activity

Synthetic Aspects and Applications : N-(1,3-benzodiazepines, closely related structurally to N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide, have broad applications in pharmaceuticals due to their biological activities, including anticonvulsant, anti-anxiety, and hypnotic properties. Recent reviews summarize advancements in synthetic strategies, highlighting their significance in medicinal chemistry and organic synthesis (Teli et al., 2023).

Environmental Impact and Safety : The compound's structural analogs have been studied for their environmental persistence and potential ecotoxicological effects, reflecting the importance of understanding the broader implications of chemical synthesis and use. Research in this area focuses on the occurrence, fate, and behavior of similar compounds in aquatic environments, underscoring the need for environmentally responsible chemical manufacturing and disposal practices (Haman et al., 2015).

Potential for Novel Applications : The exploration of novel synthetic routes and biological activities of related compounds suggests potential new applications in drug development and other areas of biomedical research. This includes the synthesis of derivatives with modified pharmacological profiles or improved safety and efficacy for various therapeutic applications (Petzold-Welcke et al., 2014).

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-methylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-10-2-4-12(7-13(10)18)20-17(22)16(21)19-8-11-3-5-14-15(6-11)24-9-23-14/h2-7H,8-9H2,1H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPXOQXIXZURWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC3=C(C=C2)OCO3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(3-chloro-4-methylphenyl)ethanediamide

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